3,5-Dibromo-2-methoxy-4-methylpyridine

Description

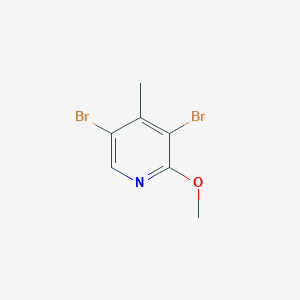

Chemical Structure and Properties 3,5-Dibromo-2-methoxy-4-methylpyridine (CAS 1332324-22-7) is a halogenated pyridine derivative with a molecular formula of C₇H₇Br₂NO (molecular weight: 280.94 g/mol) . Its structure features:

- Bromine atoms at positions 3 and 5, which enhance electrophilic substitution reactivity and serve as leaving groups in cross-coupling reactions.

- A methoxy group (-OCH₃) at position 2, improving solubility in polar organic solvents and influencing electronic properties.

- A methyl group (-CH₃) at position 4, introducing steric hindrance that modulates reactivity and stability .

Applications

This compound is primarily utilized in medicinal chemistry and agrochemical research for synthesizing biologically active molecules. Its bromine substituents enable sequential functionalization, making it a versatile intermediate in Suzuki-Miyaura couplings and nucleophilic substitutions .

Properties

IUPAC Name |

3,5-dibromo-2-methoxy-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQAACONMLRXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856686 | |

| Record name | 3,5-Dibromo-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332324-22-7 | |

| Record name | 3,5-Dibromo-2-methoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

3,5-Dibromo-2-methoxy-4-methylpyridine is widely used in scientific research due to its reactivity and versatility. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its applications include:

Chemistry: Used as a building block in organic synthesis.

Biology: Employed in the study of biological systems and pathways.

Medicine: Utilized in the development of new drugs and therapeutic agents.

Industry: Applied in the production of advanced materials and chemicals.

Mechanism of Action

3,5-Dibromo-2-methoxy-4-methylpyridine is similar to other brominated pyridines, such as 3,5-dibromo-4-methylpyridine and 2-methoxy-4-methylpyridine. its unique combination of functional groups makes it distinct in terms of reactivity and applications. The presence of both bromine atoms and the methoxy group enhances its reactivity compared to simpler pyridine derivatives.

Comparison with Similar Compounds

Reactivity and Electronic Effects

- This impacts its utility in aqueous-phase reactions .

- Electronic effects from the methoxy group remain similar to the target compound .

- 3,5-Dibromo-2-methoxypyridine : Absence of the methyl group at position 4 reduces steric bulk, facilitating reactions at the 4-position. However, the lack of methyl stabilization may lower thermal stability .

Biological Activity

3,5-Dibromo-2-methoxy-4-methylpyridine is a pyridine derivative that exhibits significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C7H7Br2NO

- CAS Number : 1332324-22-7

- Structure : The compound features two bromine atoms at the 3rd and 5th positions, a methoxy group at the 2nd position, and a methyl group at the 4th position of the pyridine ring.

The biological activity of 3,5-dibromo-2-methoxy-4-methylpyridine is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in cellular signaling pathways. For instance, it has shown potential in inhibiting serine/threonine kinases, which are crucial in regulating cell proliferation and survival .

- Antimicrobial Activity : Its halogenated structure contributes to its antimicrobial properties. Studies indicate that compounds with bromine substituents exhibit enhanced activity against a range of bacterial strains .

Antimicrobial Properties

The compound has been evaluated for its antibacterial and antifungal activities. Research findings suggest:

- Minimum Inhibitory Concentration (MIC) values against various pathogens:

- Staphylococcus aureus : MIC = 0.0039 mg/mL

- Escherichia coli : MIC = 0.025 mg/mL

- Candida albicans : MIC = 16.69 to 78.23 µM

These results indicate that 3,5-dibromo-2-methoxy-4-methylpyridine is particularly effective against Gram-positive bacteria and some fungal strains .

Case Studies

-

In Vitro Studies on Bacterial Strains :

A study demonstrated that the compound effectively inhibited the growth of pathogenic bacteria within a specified concentration range. The complete death of S. aureus and E. coli was observed within 8 hours of exposure to the compound at effective concentrations . -

Antifungal Activity :

The compound showed promising antifungal activity against various strains, including C. albicans and Fusarium oxysporum, highlighting its potential as an antifungal agent in therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3,5-dibromo-2-methoxy-4-methylpyridine, it is beneficial to compare it with related compounds:

| Compound | Structure | Antimicrobial Activity |

|---|---|---|

| 3,5-Dibromo-2-methoxy-4-methylpyridine | Structure | Effective against S. aureus and E. coli |

| 2,5-Dibromo-4-methylpyridine | Structure | Moderate antibacterial properties |

| 3-Bromo-4-hydroxyphenylpyruvic acid | Structure | Limited antimicrobial activity |

This table illustrates that while similar compounds may possess some biological activity, the presence of specific substituents in 3,5-dibromo-2-methoxy-4-methylpyridine enhances its efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.